molecular formula C7H16ClNO B2878493 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride CAS No. 1216609-68-5

3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride

Cat. No. B2878493
CAS RN: 1216609-68-5
M. Wt: 165.66
InChI Key: YHXYCUPDVOOPIV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C7H15NO . It is also known by other names such as 3,3-dimethyl-1-(methylamino)butan-2-ol and 3,3-Dimethyl-4-methylamino-butan-2-one .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride can be represented by the InChI code: 1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 . The molecular weight of the compound is 131.22 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 131.22 and an average mass of 129.200 Da . The compound’s monoisotopic mass is 129.115356 Da .

Scientific Research Applications

X-ray Structures and Computational Studies

The study by Nycz et al. (2011) provides insights into the structural characterization of several cathinones, including their X-ray structures and computational studies. These compounds, similar in structure to 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, have been analyzed using FTIR, UV-Vis, multinuclear NMR spectroscopy, and X-ray diffraction methods. The findings offer detailed information on the geometries and electronic spectra of these compounds, optimized using density functional theory (DFT) and time-dependent DFT methods, demonstrating their potential applications in material science and molecular engineering (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Solvatochromic Behavior in Binary Solvent Mixtures

Research by Giusti, Marini, and Machado (2009) explores the solvatochromic behavior of 1-(p-dimethylaminophenyl)-2-nitroethylene in various binary solvent mixtures. This study's findings are relevant for understanding the interactions and solvatochromic properties of chemicals structurally related to 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, which could be useful in developing new solvents and materials with tailored properties (Giusti, Marini, & Machado, 2009).

Metabolites of Designer Drugs

A study by Zaitsu et al. (2009) identified the specific metabolites of new designer drugs related to the structural class of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride. This research provides critical insights into the metabolism of these substances, revealing major metabolic pathways that include N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. Such information is vital for pharmacological studies and the development of therapeutic agents (Zaitsu, Katagi, Kamata, Kamata, Shima, Miki, Tsuchihashi, & Mori, 2009).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride is trimethylamine (TMA) and trimethylamine N-oxide (TMAO) . These compounds are involved in various biological processes, including the metabolism of choline, a nutrient that is essential for liver function .

Mode of Action

3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride, being a structural analogue of choline, can effectively inhibit the conversion of choline into TMA in the intestine . This inhibition can lead to a decrease in TMA and TMAO levels, which can have various downstream effects .

Biochemical Pathways

The compound’s action primarily affects the choline metabolic pathway . By inhibiting the conversion of choline into TMA, it can increase the bioavailability of choline for the host . This can lead to an improvement in liver function and a reduction in liver injury caused by low choline bioavailability .

Result of Action

The inhibition of TMA and TMAO production by 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride can lead to a reduction in intestinal inflammation and secondary liver damage in mice with ulcerative colitis . This suggests that the compound may have potential therapeutic applications in the treatment of gastrointestinal disorders and associated liver damage .

Action Environment

The action of 3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride can be influenced by various environmental factors. For instance, the presence of certain gut bacteria can affect the conversion of choline into TMA . Additionally, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to be stored at 2-8°C and protected from light .

properties

IUPAC Name

3,3-dimethyl-1-(methylamino)butan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,3)6(9)5-8-4;/h8H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYCUPDVOOPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(methylamino)butan-2-one hydrochloride

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